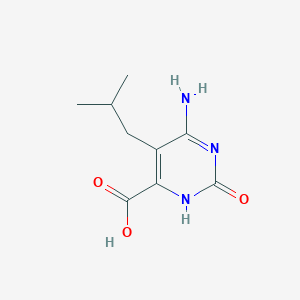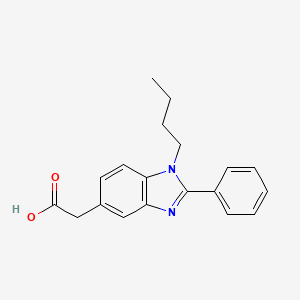![molecular formula C20H17N3O3S B12931827 Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]- CAS No. 60796-85-2](/img/structure/B12931827.png)
Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-Methoxyacridin-9-yl)amino)benzenesulfonamide typically involves the reaction of 2-methoxyacridine with 4-aminobenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
4-((2-Methoxyacridin-9-yl)amino)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its role in inhibiting specific enzymes and pathways related to disease processes.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-((2-Methoxyacridin-9-yl)amino)benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as carbonic anhydrase IX, which plays a role in tumor cell metabolism and pH regulation. By inhibiting this enzyme, the compound can induce apoptosis in cancer cells and interfere with their growth .
Comparación Con Compuestos Similares
2-Methoxyacridine: Shares the acridine core structure but lacks the sulfonamide group.
4-Aminobenzenesulfonamide: Contains the sulfonamide group but lacks the acridine moiety.
Uniqueness: 4-((2-Methoxyacridin-9-yl)amino)benzenesulfonamide is unique due to its combined acridine and sulfonamide structures, which confer distinct biological activities and chemical properties. This dual functionality makes it a valuable compound for various research applications .
Propiedades
Número CAS |
60796-85-2 |
|---|---|
Fórmula molecular |
C20H17N3O3S |
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
4-[(2-methoxyacridin-9-yl)amino]benzenesulfonamide |
InChI |
InChI=1S/C20H17N3O3S/c1-26-14-8-11-19-17(12-14)20(16-4-2-3-5-18(16)23-19)22-13-6-9-15(10-7-13)27(21,24)25/h2-12H,1H3,(H,22,23)(H2,21,24,25) |
Clave InChI |
KYKYXSFPFKSYBD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)NC4=CC=C(C=C4)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




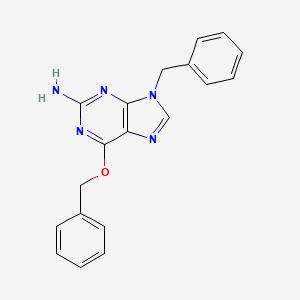
![5-Chloro-2-[(2-methylindolizin-3-yl)sulfanyl]aniline](/img/structure/B12931758.png)

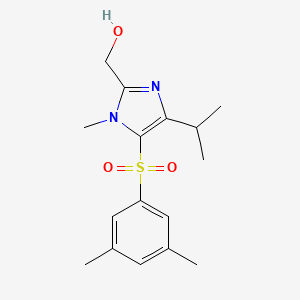
![6-(2,4-Dichloro-5-nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B12931769.png)

![[4-(1-Butyl-1H-indol-2-yl)phenyl]acetic acid](/img/structure/B12931776.png)
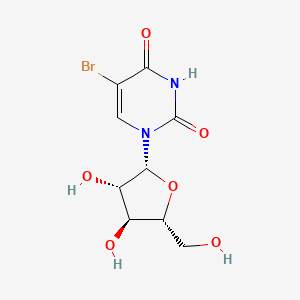

![4,4'-Dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B12931791.png)
